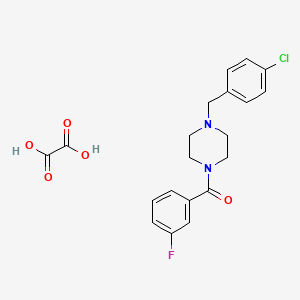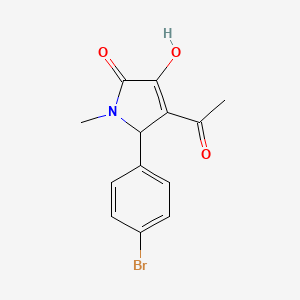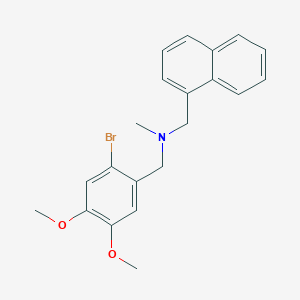![molecular formula C9H11ClN4O3S B5180169 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide, also known as CDAS, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CDAS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has been shown to reduce inflammation and pain in a rat model of carrageenan-induced paw edema. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to reduce fever in a mouse model of lipopolysaccharide-induced endotoxemia.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been shown to exhibit low toxicity in animal studies. However, 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has several potential future directions for research. It may be developed as a new anti-inflammatory drug for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be investigated for its potential as an analgesic and antipyretic drug. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide and to identify its molecular targets. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide may also be optimized to increase yield and purity, making it a more viable candidate for drug development.
Synthesemethoden
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step process. Firstly, 4-nitrobenzenesulfonyl chloride is reacted with 2-amino-2-methylpropan-1-ol to form the corresponding sulfonamide. The sulfonamide is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide. The synthesis of 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide has also been found to possess analgesic and antipyretic activities, making it a potential candidate for the treatment of pain and fever.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O3S/c10-5-8(15)13-6-1-3-7(4-2-6)18(16,17)14-9(11)12/h1-4H,5H2,(H,13,15)(H4,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHLKLYVZYDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

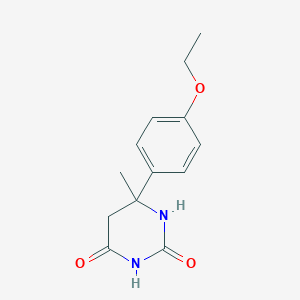
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![3-[(4-bromophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5180097.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)

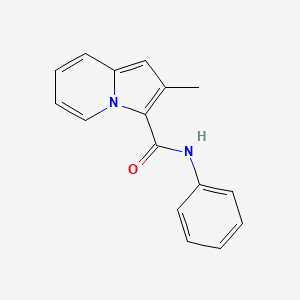
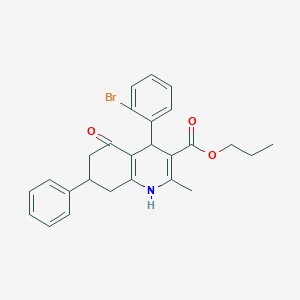
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5180127.png)
![2-[benzyl({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B5180133.png)
![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)
